4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide
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Overview
Description
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring, a methoxyphenyl group, and a morpholinylacetyl hydrazide moiety.
Preparation Methods
The synthesis of 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis or the Doebner-Miller reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Morpholinylacetyl Hydrazide Moiety: This step involves the reaction of the quinoline derivative with morpholinylacetyl hydrazide under specific conditions to form the final compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide can be compared with other similar compounds, such as:
Quinolines: Compounds with a quinoline ring structure.
Phenylhydrazides: Compounds containing a phenylhydrazide moiety.
Morpholine Derivatives: Compounds with a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Properties
CAS No. |
134721-84-9 |
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Molecular Formula |
C23H25N5O4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(3-methoxyanilino)-N'-(2-morpholin-4-ylacetyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C23H25N5O4/c1-31-17-6-4-5-16(13-17)24-21-14-19(18-7-2-3-8-20(18)25-21)23(30)27-26-22(29)15-28-9-11-32-12-10-28/h2-8,13-14H,9-12,15H2,1H3,(H,24,25)(H,26,29)(H,27,30) |
InChI Key |
CRKKNOABLJBWQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CN4CCOCC4 |
Origin of Product |
United States |
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